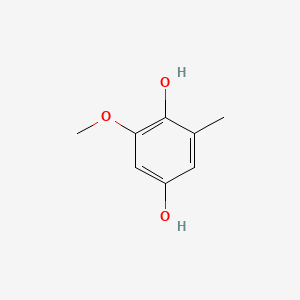
1,4-Dihydroxy-2-methoxy-6-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-2-methoxy-6-methylbenzene is a natural product found in Penicillium janthinellum, Penicillium simplicissimum, and Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-Staphylococcal Properties
1,4-Dihydroxy-2-methoxy-6-methylbenzene demonstrates anti-staphylococcal properties. In a study on Hypericum beanii, an acylphloroglucinol closely related to 1,4-dihydroxy-2-methoxy-6-methylbenzene showed significant inhibition of multidrug-resistant Staphylococcus aureus strains (Shiu & Gibbons, 2006).
Methylation Studies
The methylation of derivatives of 1,4-dihydroxybenzene, including compounds similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene, has been extensively studied. These compounds have been characterized using NMR, IR, and mass spectrometry, highlighting their chemical versatility (Claramunt, Escolástico, & Elguero, 2001).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene, have been explored as corrosion inhibitors for metals in acidic environments. These compounds showed high inhibition efficiency and were characterized using electrochemical and quantum chemical methods (Verma et al., 2015).
Ozonolysis in Lignin Models
Studies involving ozonolysis of lignin models, including 1,4-dimethoxybenzene, a structurally related compound to 1,4-dihydroxy-2-methoxy-6-methylbenzene, indicate significant insights into lignin degradation mechanisms. This has implications in understanding environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).
Electrochemical Oxidation Studies
The electrochemical oxidation of o-dihydroxybenzenes, closely related to 1,4-dihydroxy-2-methoxy-6-methylbenzene, has been investigated, demonstrating their potential in electrochemical synthesis and understanding electron transfer mechanisms (Moghaddam et al., 2005).
Applications in Polymer Solar Cells
Compounds structurally similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene have been studied for their potential in improving the performance of polymer solar cells. These studies focus on the energy levels and photovoltaic performance, contributing to advancements in renewable energy technology (Jin et al., 2016).
Guest-Induced Assembly in Chemical Structures
Research on guest-induced assembly involving 1,4-disubstituted-benzene compounds has provided insights into molecular interactions and structural formation in complex chemical systems. This has implications for designing molecular capsules and understanding molecular recognition processes (Kobayashi et al., 2003).
properties
CAS RN |
7417-68-7 |
|---|---|
Product Name |
1,4-Dihydroxy-2-methoxy-6-methylbenzene |
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-methoxy-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,9-10H,1-2H3 |
InChI Key |
RNDWEMBYMPZABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)O |
Other CAS RN |
28814-66-6 7417-68-7 |
synonyms |
1,4-dihydroxy-2-methoxy-6-methylbenzene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



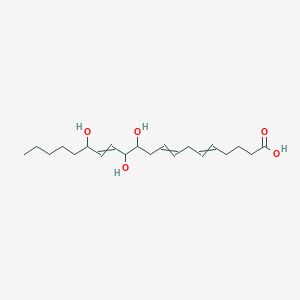
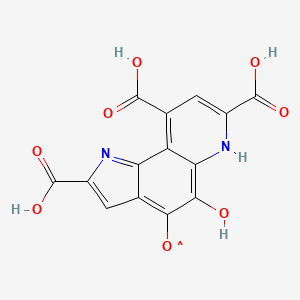
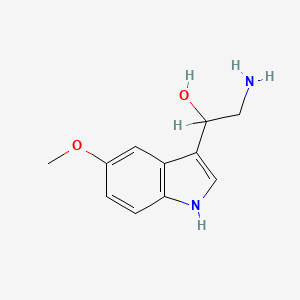
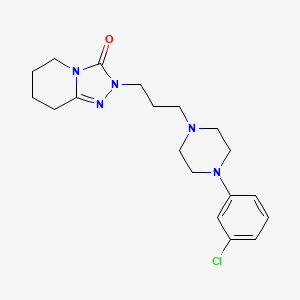
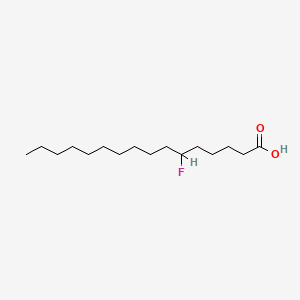
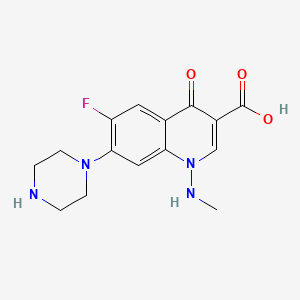
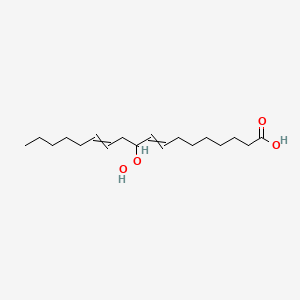
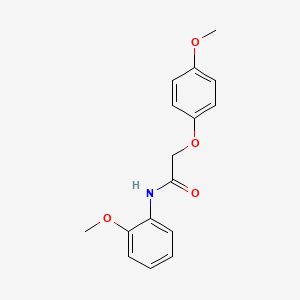
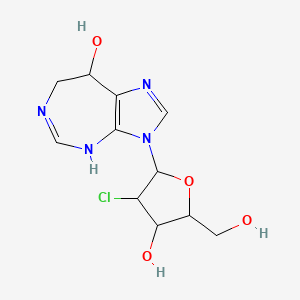
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)
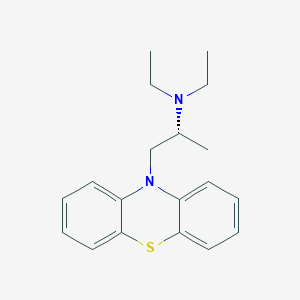
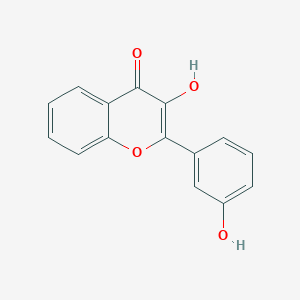
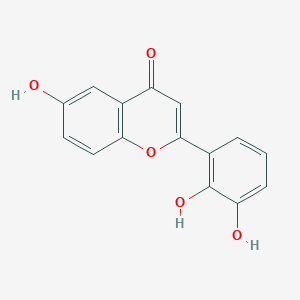
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)